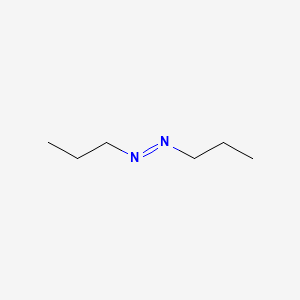
Dipropyldiazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipropyldiazene can be synthesized through the reaction of propylamine with nitrous acid. The reaction typically involves the following steps:
Formation of Nitrous Acid: Sodium nitrite is reacted with hydrochloric acid to produce nitrous acid.
Reaction with Propylamine: The nitrous acid is then reacted with propylamine to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the same principles as the laboratory synthesis, scaled up to meet industrial demands. This may include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Dipropyldiazene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various nitrogen oxides.
Reduction: Reduction reactions can convert this compound into amines.
Substitution: It can participate in substitution reactions where one of the propyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Nitrogen oxides and other nitrogen-containing compounds.
Reduction: Propylamines.
Substitution: Compounds with different functional groups replacing the propyl group.
Scientific Research Applications
Dipropyldiazene has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrogen-containing compounds.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: While not widely used in medicine, its derivatives may have potential therapeutic applications.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which dipropyldiazene exerts its effects involves its ability to participate in various chemical reactions due to the presence of the nitrogen-nitrogen double bond. This bond can undergo cleavage and formation, allowing the compound to act as a versatile intermediate in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Azobispropane: Another member of the diazene family with similar chemical properties.
Diphenyldiazene: A related compound with phenyl groups instead of propyl groups.
Uniqueness: Dipropyldiazene is unique due to its specific structure and reactivity. The presence of propyl groups provides distinct chemical properties compared to other diazenes, making it suitable for specific applications in synthesis and research.
Properties
CAS No. |
821-67-0 |
|---|---|
Molecular Formula |
C6H14N2 |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
dipropyldiazene |
InChI |
InChI=1S/C6H14N2/c1-3-5-7-8-6-4-2/h3-6H2,1-2H3 |
InChI Key |
LQCYZZANGSLXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=NCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isopropyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13800770.png)

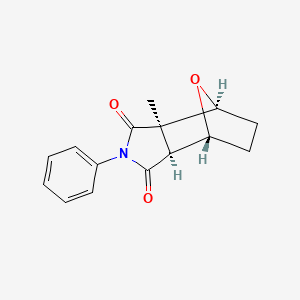
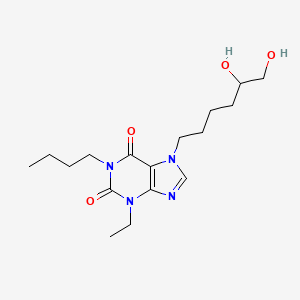

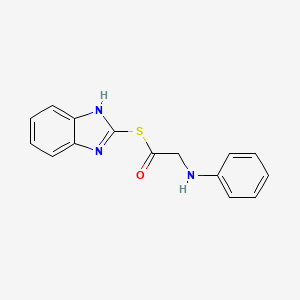
![Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-](/img/structure/B13800812.png)
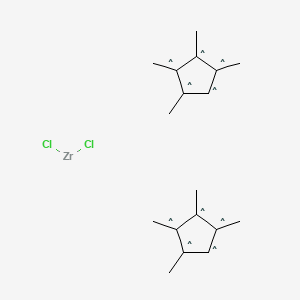
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)
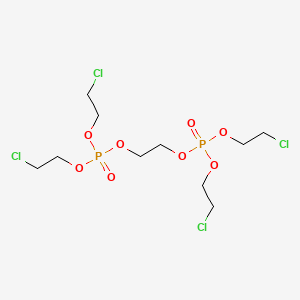
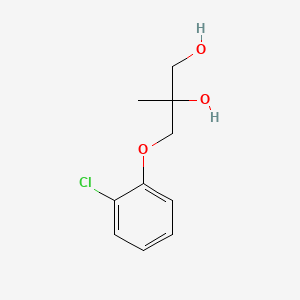
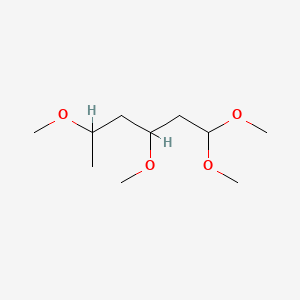
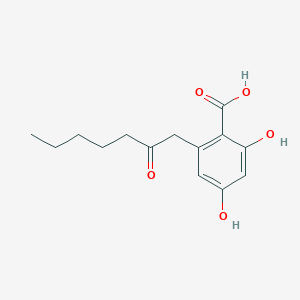
![2-[(Z)-Cyano-NNO-azoxy]pyridine](/img/structure/B13800839.png)
